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molecular formula C10H9NO3 B1603327 Ethyl 3-cyano-4-hydroxybenzoate CAS No. 34133-59-0

Ethyl 3-cyano-4-hydroxybenzoate

Cat. No. B1603327
M. Wt: 191.18 g/mol
InChI Key: AGBGPFOWJFCHSC-UHFFFAOYSA-N
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Patent
US08097652B2

Procedure details

Dissolve ethyl 4-hydroxy-3-iodo-benzoate (45 g, 154.1 mmoles) in DMSO (125 mL). Add CuCN (15.17 g, 169.5 mmoles). Stir the mixture at 100° C. overnight. After cooling, pour the mixture into ice/water. Filter the solid obtained, wash with water and dry under reduced pressure. Dissolve the solid in EtOAc. Filter through Celite®. Dry over MgSO4 and remove the solvent to obtain 22.36 g of ethyl 3-cyano-4-hydroxy-benzoate (76% yield). MS(ES): m/z=190.0 [M-H].
Quantity
45 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Name
CuCN
Quantity
15.17 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][C:3]=1I.[C:14]([Cu])#[N:15]>CS(C)=O>[C:14]([C:3]1[CH:4]=[C:5]([CH:11]=[CH:12][C:2]=1[OH:1])[C:6]([O:8][CH2:9][CH3:10])=[O:7])#[N:15]

Inputs

Step One
Name
Quantity
45 g
Type
reactant
Smiles
OC1=C(C=C(C(=O)OCC)C=C1)I
Name
Quantity
125 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
CuCN
Quantity
15.17 g
Type
reactant
Smiles
C(#N)[Cu]
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
Stir the mixture at 100° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
Filter the solid
CUSTOM
Type
CUSTOM
Details
obtained
WASH
Type
WASH
Details
wash with water
CUSTOM
Type
CUSTOM
Details
dry under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
Dissolve the solid in EtOAc
FILTRATION
Type
FILTRATION
Details
Filter through Celite®
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry over MgSO4
CUSTOM
Type
CUSTOM
Details
remove the solvent

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(#N)C=1C=C(C(=O)OCC)C=CC1O
Measurements
Type Value Analysis
AMOUNT: MASS 22.36 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 75.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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